molecular formula C9H20 B097602 2,2,3-Trimethylhexane CAS No. 16747-25-4

2,2,3-Trimethylhexane

Cat. No. B097602
CAS RN: 16747-25-4
M. Wt: 128.25 g/mol
InChI Key: CBVFSZDQEHBJEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,3-Trimethylhexane is a chemical compound with the molecular formula C9H20 . It has an average mass of 128.255 Da and a monoisotopic mass of 128.156494 Da . The structure of 2,2,3-Trimethylhexane can be represented as CH3C(CH3)2CH(CH3)CH2CH2CH3 .


Molecular Structure Analysis

The molecular structure of 2,2,3-Trimethylhexane consists of nine carbon atoms © and twenty hydrogen atoms (H), making it a hydrocarbon . The structure can also be viewed as a 2D Mol file or a computed 3D SD file .


Physical And Chemical Properties Analysis

2,2,3-Trimethylhexane has a molecular weight of 128.2551 . The boiling point of 2,2,3-Trimethylhexane is approximately 407.4 K . The enthalpy of vaporization is 41.7 kJ/mol .

Scientific Research Applications

Conformational Analysis and Vibrational Spectra

Research has explored the conformational analysis of 2,2,3-trimethylhexane, focusing on its infrared and Raman spectra. Studies have shown that 2,2,3-trimethylhexane exists in multiple conformations, with vibrational assignments made for these conformers. This research aids in understanding the molecular structure and behavior of this compound under various conditions (Crowder, 1986).

Biomarker Discovery

2,2,3-Trimethylhexane has been identified as a potential biomarker in exhaled breath for the diagnosis of type 2 diabetes mellitus (T2DM). Using gas chromatography-mass spectrometry (GC-MS), researchers have found distinct metabolic signatures of T2DM in exhaled breath, indicating the potential of 2,2,3-trimethylhexane in non-invasive diagnostic tools for T2DM (Yan et al., 2014).

Molecular Dynamics and Viscosity Studies

Molecular dynamics simulations have been used to study the viscosity of 2,2,3-trimethylhexane under varying pressures. These studies provide insights into the structural, thermodynamic, and transport properties of 2,2,3-trimethylhexane, particularly in the context of its behavior under high pressure (Cunha & Robbins, 2019).

Chemical Kinetic Studies

Chemical kinetic models have been developed for compounds like 2,2,3-trimethylhexane, particularly in the context of combustion and flame studies. Such research helps in understanding the ignition properties and reactivity of this compound under various conditions, which is crucial for its application in industrial processes (Atef et al., 2019).

Ultrasonic Studies and Rotational Isomerism

Ultrasonic attenuation and velocity measurements have been conducted on 2,2,3-trimethylhexane to study rotational isomerism. These studies provide valuable insights into the molecular behavior and conformational changes of this compound (Awwad, North, & Pethrick, 1982).

properties

IUPAC Name

2,2,3-trimethylhexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20/c1-6-7-8(2)9(3,4)5/h8H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBVFSZDQEHBJEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20274842
Record name 2,2,3-Trimethylhexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20274842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [ChemSampCo MSDS]
Record name 2,2,3-Trimethylhexane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/14609
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

11.4 [mmHg]
Record name 2,2,3-Trimethylhexane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/14609
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

2,2,3-Trimethylhexane

CAS RN

16747-25-4
Record name 2,2,3-Trimethylhexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16747-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,3-Trimethylhexane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016747254
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2,3-Trimethylhexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20274842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,3-trimethylhexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.081
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,3-Trimethylhexane
Reactant of Route 2
Reactant of Route 2
2,2,3-Trimethylhexane
Reactant of Route 3
2,2,3-Trimethylhexane
Reactant of Route 4
Reactant of Route 4
2,2,3-Trimethylhexane
Reactant of Route 5
Reactant of Route 5
2,2,3-Trimethylhexane
Reactant of Route 6
Reactant of Route 6
2,2,3-Trimethylhexane

Citations

For This Compound
290
Citations
GA Crowder - Journal of molecular structure, 1986 - Elsevier
Infrared and Raman spectra were obtained for the title compounds, and normal coordinate calculations were made with a thitry-three parameter modified valence force field transferred …
Number of citations: 1 www.sciencedirect.com
WD Good - Journal of Chemical and Engineering Data, 1969 - ACS Publications
The enthalpies of combustion of 11 isomeric nonanes were determined by oxygenbomb combustion calorimetry. Enthalpies of combustion were computed from measure-ments of mass …
Number of citations: 66 pubs.acs.org
H Wiener - Journal of the American Chemical Society, 1947 - ACS Publications
Discussion The applicability of the method describedhere to boiling points, as well as to properties involved in a chemical reaction and a change of state, re-spectively, serves to support …
Number of citations: 633 pubs.acs.org
GA Crowder - Journal of Molecular Structure, 1988 - Elsevier
Vibrational spectra have been interpreted with the aid of normal coordinate calculations for several trimethylalkanes in the past few years [1-4]. It was shown that most of the compounds …
Number of citations: 1 www.sciencedirect.com
G Rücker, C Rücker - Journal of chemical information and …, 1991 - ACS Publications
Registry No. Pentane, 109-66-0; 2-methylbutane, 78-78-4; 2, 2-dimethylpropane, 463-82-1; 2-methylheptane, 592-27-8; 3-methyl-heptane, 589-81-1; 4-methylheptane, 589-53-7; 1-…
Number of citations: 38 pubs.acs.org
WA Dietz - Journal of Chromatographic Science, 1967 - academic.oup.com
While there are many types of detectors employed in gas chromatographs, most units employ either flame ionization or thermal conductivity detectors. To obtain quantitative results from …
Number of citations: 616 academic.oup.com
B Lučić, A Miličević, S Nikolić, N Trinajstić - Croatica chemica acta, 2002 - hrcak.srce.hr
A modification of the Harary index, denoted by H and introduced twelve years ago, is proposed. Unlike the original index, this index, called the modified Harary index and denoted by mH…
Number of citations: 122 hrcak.srce.hr
N Bošnjak, Z Mihalić, N Trinajstić - Journal of Chromatography A, 1991 - Elsevier
Gas chromatographic (GC) data on alkanes have been re-examined from a structural point of view with emphasis on the distances in optimum (minimum-energy) confromations. The …
Number of citations: 33 www.sciencedirect.com
LH Hall, LB Kier - Journal of Chemical Information and Computer …, 1995 - ACS Publications
The electrotopological state formalism is developed further in conjunction with atom classification. The classification scheme is based on the characteristics of hydride groups:(1) atomic …
Number of citations: 874 pubs.acs.org
AA Toropov, AP Toropova, I Gutman - Croatica chemica acta, 2005 - hrcak.srce.hr
QSPR models are studied for normal boiling points of alkanes, alkylbenzenes, and polyaromatic hydrocarbons, in terms of optimized correlation weights of local invariants of the …
Number of citations: 25 hrcak.srce.hr

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.